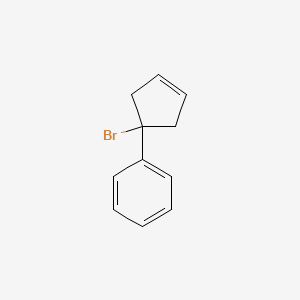

(1-Bromocyclopent-3-en-1-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11Br |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

(1-bromocyclopent-3-en-1-yl)benzene |

InChI |

InChI=1S/C11H11Br/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-7H,8-9H2 |

InChI Key |

KAXQLNWSQMKJQL-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC1(C2=CC=CC=C2)Br |

Origin of Product |

United States |

The Strategic Importance of Halogenated Cycloalkenes in Synthetic Chemistry

Halogenated cycloalkenes are powerful intermediates in organic synthesis, primarily due to the dual functionality they possess. The halogen atom, in this case, bromine, serves as an excellent leaving group in nucleophilic substitution reactions and is a key participant in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the facile introduction of a wide array of functional groups, including alkyl, aryl, and vinyl moieties.

Furthermore, the double bond within the cycloalkene ring provides a site for a plethora of chemical transformations. It can undergo addition reactions, such as hydrogenation, epoxidation, and dihydroxylation, leading to the stereoselective formation of functionalized cyclopentane (B165970) derivatives. The strategic placement of the bromine atom at an allylic or vinylic position can significantly influence the regioselectivity and stereoselectivity of these reactions. Halogen-induced cyclizations are another powerful application, where the electrophilic nature of the halogen facilitates the formation of new rings. masterorganicchemistry.com

The Cyclopentene Moiety: a Privileged Structural Motif

The cyclopentene (B43876) core is a recurring structural element in a vast number of natural products and biologically active molecules. wikipedia.orgorganic-chemistry.org Its prevalence has led to its designation as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets with high affinity. The constrained five-membered ring provides a well-defined three-dimensional geometry, which can be crucial for molecular recognition and binding to enzymes and receptors.

The development of new synthetic methodologies for the construction and functionalization of the cyclopentene ring is an active area of research. wikipedia.org These methods include ring-closing metathesis, cycloaddition reactions, and various cyclization strategies. The ability to introduce diverse substituents onto the cyclopentene scaffold in a controlled manner is paramount for the generation of molecular libraries for drug discovery and the total synthesis of complex natural products. organic-chemistry.orgmasterorganicchemistry.com

Aromatic Aliphatic Hybrid Systems: Expanding Chemical Space

Molecules that combine aromatic and aliphatic components, such as (1-Bromocyclopent-3-en-1-yl)benzene, represent a significant class of compounds in medicinal chemistry and materials science. youtube.comwinona.edu The aromatic ring, a phenyl group in this instance, can engage in crucial π-stacking and hydrophobic interactions within biological systems. It also provides a handle for further chemical modification through electrophilic aromatic substitution reactions.

The aliphatic portion, the brominated cyclopentene (B43876) ring, offers conformational flexibility and a three-dimensional structure that can be tailored to fit specific binding pockets. The interplay between the rigid, planar aromatic system and the more flexible aliphatic ring allows for the creation of molecules with diverse shapes and electronic properties, thereby expanding the accessible chemical space for the design of new functional molecules. libretexts.orgcrysdotllc.com

Research Trajectories for 1 Bromocyclopent 3 En 1 Yl Benzene

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound provides a roadmap for its synthesis. The primary disconnection occurs at the carbon-bromine bond, identifying a key precursor: a cyclopentenylbenzene derivative. This precursor, in turn, can be conceptually disassembled into more fundamental starting materials. A logical approach points to cyclopentanone (B42830) and a phenyl organometallic reagent, such as a Grignard reagent, as the foundational building blocks. This strategic deconstruction highlights the core reactions necessary for the assembly of the target molecule, namely an organometallic addition to a ketone, a dehydration step to form the cyclopentene ring, and a subsequent selective bromination.

Direct Synthesis and Halogenation Routes

The introduction of the bromine atom onto the cyclopentenylbenzene scaffold is a critical transformation. Two principal strategies, direct bromination and allylic bromination, are considered for this purpose.

The direct bromination of 1-cyclopent-1-en-1-ylbenzene has been investigated under various conditions. Studies have shown that the reaction of 1-cyclopent-1-en-1-ylbenzene with bromine in different solvents and at varying temperatures leads to the evolution of hydrogen bromide and the formation of a brominated product. reddit.comresearchgate.net Specifically, the reaction has been reported to yield 1-(5-bromocyclopent-1-en-1-yl)benzene. reddit.comresearchgate.net Further bromination of this initial product can lead to the formation of a tribrominated cyclopentylbenzene (B1606350) derivative. reddit.comresearchgate.net The mechanism of this bromination is proposed to involve the formation of a weakly bridged bromonium ion intermediate. reddit.comresearchgate.net

It is important to note that while the name of the resulting compound from these studies is 1-(5-bromocyclopent-1-en-1-yl)benzene, the position of the bromine atom is on the cyclopentene ring. The specific isomer this compound suggests a different substitution pattern that may arise from allylic bromination strategies.

Allylic bromination is a powerful method for introducing a bromine atom at a carbon adjacent to a double bond. youtube.commasterorganicchemistry.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it allows for a low concentration of bromine to be maintained throughout the reaction, thus minimizing competing reactions such as addition to the double bond. youtube.commasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator. youtube.com

The mechanism proceeds via a free radical chain reaction. An initiator generates a bromine radical, which then abstracts an allylic hydrogen from the cyclopentenylbenzene precursor to form a resonance-stabilized allylic radical. This radical then reacts with a molecule of bromine (generated in situ from NBS) to yield the allylic bromide product and another bromine radical, which continues the chain. masterorganicchemistry.com For a precursor like 1-phenylcyclopentene, allylic bromination would be expected to yield a mixture of isomeric bromocyclopentenylbenzenes, including the target compound's structural isomer, (3-bromocyclopent-1-en-1-yl)benzene.

Table 1: Comparison of Bromination Methods for Cyclopentenylbenzene

| Method | Reagent | Typical Conditions | Product Type | Reference |

| Direct Bromination | Br₂ | Various solvents and temperatures | Vinylic Bromide | reddit.comresearchgate.net |

| Allylic Bromination | N-Bromosuccinimide (NBS) | CCl₄, light or radical initiator | Allylic Bromide | youtube.commasterorganicchemistry.com |

Precursor Synthesis and Transformations

Table 2: Synthesis of 1-Cyclopent-1-en-1-ylbenzene

| Reactant 1 | Reactant 2 | Intermediate | Dehydration Agent | Product | Overall Yield | Reference |

| Phenylmagnesium Bromide | Cyclopentanone | 1-Phenylcyclopentanol | p-Toluenesulfonic acid | 1-Cyclopent-1-en-1-ylbenzene | 71% | researchgate.net |

An alternative pathway to cyclopentenylbenzene derivatives involves the reaction of a halo-cyclopentene with an organolithium reagent. For instance, the reaction of 1-chlorocyclopentene with phenyllithium (B1222949) has been shown to produce 1-cyclopent-1-en-1-ylbenzene. researchgate.net The mechanism of this reaction is proposed to proceed through an elimination-addition pathway involving a highly reactive cycloalkyne intermediate, specifically cyclopentyne. researchgate.net The phenyllithium acts as a base to induce elimination of HCl from 1-chlorocyclopentene, generating the transient cyclopentyne, which then undergoes a nucleophilic addition by another molecule of phenyllithium to yield the final product.

Advanced Synthetic Strategies Involving Related Bromocyclopentene Frameworks

Advanced synthetic methodologies provide powerful tools for the construction and functionalization of complex molecules built around a bromocyclopentene core. These strategies, which include metal-catalyzed cross-couplings, functionalization via organometallic reagents, and radical-mediated reactions, offer versatile pathways to create diverse analogues and derivatives.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling for Analogues)

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For frameworks related to this compound, these reactions, particularly the Suzuki coupling, are invaluable for creating a wide array of analogues. wikipedia.org

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronate ester. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation from the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wikipedia.org

The versatility of the Suzuki reaction is enhanced by its compatibility with a broad range of functional groups and its ability to be performed under various conditions, including in aqueous or biphasic solvent systems. wikipedia.org Research has demonstrated the successful coupling of various aryl and vinyl halides, including bromides and chlorides, with arylboronic acids using palladium catalysts. organic-chemistry.orgresearchgate.net For instance, 3-Bromocyclopentene and its derivatives are recognized as versatile substrates in palladium-catalyzed transformations. The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. mdpi.com

| Organohalide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene (B28343) | High | organic-chemistry.org |

| Aryl Chloride | Arylboronic Acid | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Dioxane | High | organic-chemistry.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| Aryl Triflate | Arylboronic Acid | Pd(OAc)₂/PCy₃ | Cs₂CO₃ | THF | High | wikipedia.org |

Beyond the Suzuki reaction, other palladium-catalyzed couplings like the Heck, Stille, and Sonogashira reactions are also instrumental. nih.govyoutube.com For example, the Stille coupling has been used to introduce vinyl fragments onto labile enol triflates of carbapenems, demonstrating its utility in complex molecule synthesis. nih.gov These methods collectively provide a robust toolkit for modifying the bromocyclopentene scaffold, allowing for the introduction of diverse aryl, vinyl, and alkyl substituents.

Organometallic Reagent Mediated Functionalization (e.g., Organozinc and Organoaluminum)

Organometallic reagents, particularly those of zinc and aluminum, offer unique reactivity for the functionalization of cyclic frameworks like bromocyclopentene. These reagents are generally less reactive than their organolithium or Grignard counterparts, which allows for greater functional group tolerance. wikipedia.orgslideshare.net

Organozinc Reagents: Organozinc compounds are widely used in C-C bond formation through reactions like the Negishi coupling, Fukuyama coupling, and Reformatsky reaction. slideshare.netslideshare.net They can be prepared by the direct insertion of zinc metal into alkyl or aryl halides, a process that is compatible with sensitive functional groups like nitriles, esters, and ketones. sigmaaldrich.comresearchgate.net This tolerance makes them ideal for the synthesis of complex functionalized molecules. researchgate.net

The Negishi coupling, a powerful palladium- or nickel-catalyzed reaction, joins an organic halide with an organozinc compound. wikipedia.org This method is applicable to a wide range of substrates, including alkenyl, aryl, and allyl halides. wikipedia.org The use of organozinc reagents in this context allows for mild reaction conditions. youtube.com

| Reaction Name | Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Negishi Coupling | Organohalide + Organozinc Halide | Palladium or Nickel | C-C Coupled Product | wikipedia.orgslideshare.net |

| Fukuyama Coupling | Thioester + Organozinc Halide | Palladium | Ketone | youtube.comslideshare.net |

| Simmons-Smith Reaction | Olefin + (Iodomethyl)zinc Iodide | Zinc-Copper Couple | Cyclopropane | wikipedia.orgslideshare.net |

| Barbier Reaction | Alkyl Halide + Carbonyl Compound | Zinc | Alcohol | wikipedia.org |

Organoaluminum Reagents: Organoaluminum compounds are also valuable tools in organic synthesis, particularly for the functionalization of alkenes. researchgate.net Transition metal-catalyzed hydroalumination of alkenes, followed by subsequent reactions, allows for the introduction of various functional groups with high chemo-, regio-, and stereoselectivity. researchgate.net These reagents can participate in carboalumination reactions and asymmetric conjugate additions. sigmaaldrich.com The use of transition metal catalysts, such as zirconocenes, enables these reactions to proceed under mild conditions. researchgate.net

Radical-Mediated Fragment Coupling and Substitution Reactions

Radical reactions provide an alternative and powerful approach for forming C-C bonds and introducing functional groups. These reactions often proceed under mild conditions and can be highly effective for complex transformations.

Radical Substitution: Free radical substitution is a characteristic reaction of alkanes and can be applied to related structures. youtube.comyoutube.com Halogenation, particularly bromination, can be initiated by UV light or a radical initiator. youtube.comucr.edu Radical bromination is generally more selective than chlorination, preferentially occurring at the most substituted carbon atom. youtube.com This selectivity allows for the controlled introduction of a bromine atom, which can then serve as a handle for further functionalization, such as the coupling reactions discussed previously. The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. youtube.com

Radical Fragment Coupling: Convergent fragment coupling strategies aim to rapidly build molecular complexity by joining two or more pre-synthesized fragments. nih.gov While many of these reactions involve ionic intermediates, there is a growing number of methods that proceed via radical intermediates. researchgate.net These radical-based couplings can be initiated by photoredox catalysis or other means, allowing for the connection of fragments that may be incompatible with traditional two-electron coupling mechanisms. nih.gov For example, radical-mediated rearrangements and additions can lead to the formation of complex diene structures from simpler precursors. nih.gov Photoredox catalysis has also been employed for the radical functionalization of internal alkenes to generate valuable multifunctionalized products. nih.gov

| Reaction Type | Description | Key Features | Reference |

|---|---|---|---|

| Radical Substitution (Bromination) | Replacement of a hydrogen atom with a bromine atom via a radical chain mechanism. | Initiated by UV light or initiators; selective for more substituted positions. | ucr.eduyoutube.com |

| Radical Addition to Alkenes | Addition of a radical species across a double bond. | Can be used to introduce functionality like bromine (e.g., HBr addition under radical conditions). | ucr.edu |

| Radical-Mediated Fragment Coupling | Joining of molecular fragments through radical intermediates. | Often enabled by photoredox catalysis; allows for novel bond disconnections. | researchgate.netnih.gov |

| Radical Rearrangements | Intramolecular rearrangement of a radical intermediate to form a more stable product. | Can lead to significant increases in molecular complexity in a single step. | nih.govrsc.org |

These advanced strategies highlight the chemical versatility of the bromocyclopentene framework and provide a diverse set of tools for the synthesis of complex target molecules and libraries of analogues for further study.

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of compounds containing carbon-carbon double bonds. In the case of this compound, the cyclopentene ring's double bond serves as a site for such reactions.

Bromination Mechanisms and Product Stereoselectivity

The bromination of this compound is a notable example of an electrophilic addition reaction. When this compound is treated with bromine, a reaction ensues that leads to the formation of a tribrominated product. Specifically, the reaction of 1-(5-bromocyclopent-1-en-1-yl)benzene, a derivative formed from the initial bromination and subsequent rearrangement of this compound, with additional bromine exclusively yields 2R(S),5R(S)-1-(1,2,5-tribromocyclopentyl)benzene. tubitak.gov.trtubitak.gov.tr This high degree of stereoselectivity, where the incoming bromine atoms add to opposite faces of the double bond, is a hallmark of many halogenation reactions of alkenes. libretexts.orgmasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com

The mechanism for this type of reaction generally proceeds in a two-step manner. libretexts.orglibretexts.orglibretexts.org The initial step involves the electrophilic attack of the bromine molecule on the pi electrons of the double bond. libretexts.orglibretexts.org This is followed by a nucleophilic attack of the bromide ion on an intermediate species. libretexts.orglibretexts.org The observed anti-addition stereochemistry is a direct consequence of the reaction mechanism, which involves the formation of a bridged intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org

Intermediacy and Stability of Bridged Halonium Ions

A key feature of the bromination of alkenes is the formation of a bridged halonium ion, specifically a bromonium ion in this case. libretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.org As the bromine molecule approaches the alkene, the electron-rich double bond induces a dipole in the Br-Br bond. libretexts.orglibretexts.org This leads to the heterolytic cleavage of the bromine molecule, with the electrophilic bromine atom forming a three-membered ring with the two carbon atoms of the former double bond. organicchemistrytutor.comlibretexts.orgyoutube.com This cyclic intermediate is known as a bromonium ion. libretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

The formation of this bridged ion is crucial in explaining the observed stereochemistry of the final product. The bromide ion, acting as a nucleophile, must attack one of the carbons of the bromonium ion from the side opposite to the bridging bromine atom. libretexts.orglibretexts.org This "backside attack" results in the opening of the three-membered ring and the formation of a product with the two bromine atoms in a trans configuration relative to each other. libretexts.orglibretexts.org In the case of the bromination of 1-(5-bromocyclopent-1-en-1-yl)benzene, the formation of a weakly bridged bromonium ion has been proposed to explain the exclusive formation of the 2R(S),5R(S)-1-(1,2,5-tribromocyclopentyl)benzene isomer. tubitak.gov.trtubitak.gov.tr The stability of this bridged intermediate prevents rotation around the carbon-carbon bond, thus preserving the stereochemical information and leading to the observed anti-addition. masterorganicchemistry.comchemistrysteps.com

Elimination Reactions for Cycloalkyne Generation

Beyond electrophilic additions, vinyl halides like derivatives of this compound can undergo elimination reactions to form highly reactive intermediates.

Base-Induced Elimination Pathways for Vinyl Halides

Vinyl halides can undergo elimination reactions in the presence of a strong base to form alkynes. brainly.comlibretexts.orglibretexts.org This process, known as dehydrohalogenation, typically follows an E2 mechanism where a proton and a halide are removed from adjacent carbon atoms in a single, concerted step. libretexts.org The use of a strong, non-nucleophilic base is crucial for promoting elimination over substitution. brainly.comstackexchange.com For instance, treating a vinyl halide with a strong base like potassium tert-butoxide can lead to the formation of a carbon-carbon triple bond. brainly.com

In the context of cyclic vinyl halides, this elimination can lead to the formation of highly strained cyclic alkynes. The reaction of 1-chlorocyclopentene with phenyllithium, for example, is believed to proceed through a cycloalkyne intermediate to form 1-cyclopent-1-en-1-ylbenzene. tubitak.gov.tr Similarly, it was thought that a vinyl bromide derivative of this compound could serve as a precursor to generate a five-membered ring allene (B1206475) upon treatment with a base. tubitak.gov.tr

Formation of Strained Cyclic Allenes and Related Intermediates

The base-induced elimination of cyclic vinyl halides can also lead to the formation of strained cyclic allenes, which are molecules containing two cumulative double bonds within a ring. tubitak.gov.tr These are highly reactive and transient species that have been the subject of extensive research. tubitak.gov.trnih.govillinois.eduacs.orgescholarship.org The generation of these intermediates often involves the treatment of a suitable vinyl halide with a strong base. tubitak.gov.tr While the attempted synthesis of a five-membered ring allene from a derivative of this compound was explored, the reaction instead yielded a cyclopentyne. tubitak.gov.tr Strained cyclic allenes are valuable intermediates in organic synthesis as they can be trapped by various reagents to form complex polycyclic structures. nih.govacs.orgescholarship.orgnih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and this compound presents a unique substrate for such transformations. The presence of the bromine atom, a good leaving group, at a tertiary carbon center that is also allylic to a double bond, opens up multiple pathways for nucleophilic attack.

Substitution at the Brominated Carbon Center in this compound

The primary site for nucleophilic attack is the electrophilic carbon atom bonded to the bromine. Given that this is a tertiary carbon, a direct S_N2-type backside attack is sterically hindered. pressbooks.pub Therefore, substitution reactions at this center are more likely to proceed through mechanisms that involve the formation of a carbocation intermediate, characteristic of an S_N1 pathway. The stability of the potential carbocation is a critical factor. The tertiary nature of the carbon and the adjacent phenyl group both contribute to the stabilization of a positive charge through inductive effects and resonance.

Furthermore, the allylic position of the C-Br bond introduces the possibility of an S_N1' mechanism, where the nucleophile attacks the double bond, leading to a rearranged product. The specific reaction conditions, including the nature of the nucleophile and the solvent, play a crucial role in determining which mechanistic pathway is favored.

Regioselective and Stereoselective Pathways in Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound is a key consideration. Nucleophiles can attack at the carbon bearing the bromine (α-attack) or at the γ-carbon of the allylic system (γ-attack or S_N2' reaction). The distribution of products arising from these two pathways is influenced by several factors, including the "hardness" or "softness" of the nucleophile and the steric environment of the reaction sites.

Stereochemically, if a substitution reaction proceeds via an S_N2 mechanism, it is expected to occur with an inversion of configuration at the reaction center. byjus.comlibretexts.orglibretexts.org This is due to the requisite backside attack of the nucleophile relative to the leaving group. pressbooks.pubchemistrysteps.com However, for a substrate like this compound, where an S_N1 mechanism is more probable, the formation of a planar carbocation intermediate would lead to a racemic or near-racemic mixture of products, as the nucleophile can attack from either face of the carbocation. wikipedia.org

In cases where an S_N2' reaction occurs, the stereochemistry is also a critical aspect. The attack of the nucleophile on the double bond and the departure of the leaving group can occur in a syn or anti fashion, leading to different stereoisomers. The specific stereochemical outcome is often dependent on the geometry of the substrate and the reaction conditions.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules, and this compound is a versatile substrate for such reactions. mdpi.com The presence of both a carbon-bromine bond and a carbon-carbon double bond allows for a variety of catalytic transformations.

Cross-Coupling Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound is amenable to a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For instance, in Suzuki-Miyaura coupling reactions, the compound can be coupled with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. uzh.ch Similarly, Sonogashira coupling with terminal alkynes provides a route to substituted alkynes.

These cross-coupling reactions generally proceed with high chemoselectivity, targeting the C-Br bond while leaving the C=C double bond intact. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. mdpi-res.com

Table 1: Examples of Cross-Coupling Reactions

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted cyclopentene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted cyclopentene |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl-substituted cyclopentene |

Hydrofunctionalization of Unsaturated Moieties within the Cyclopentene Ring

The double bond in the cyclopentene ring of this compound can undergo various transition metal-catalyzed hydrofunctionalization reactions. These reactions involve the addition of an H-X molecule (where X can be a variety of functional groups) across the double bond. For example, hydrosilylation, hydroboration, and hydroamination can introduce new functional groups to the cyclopentane (B165970) scaffold.

The regioselectivity of these additions is a key aspect, often governed by the directing influence of the substituents on the ring and the nature of the catalyst. In some cases, the reaction can be guided to proceed with high regio- and stereocontrol. nih.gov

Intramolecular Cyclization Processes

The structure of this compound, with its proximate phenyl and reactive bromo-alkenyl functionalities, makes it a potential precursor for intramolecular cyclization reactions. nih.govrsc.org Such processes can lead to the formation of complex polycyclic systems. For instance, under conditions that favor the formation of a radical or an organometallic intermediate, the phenyl group could potentially attack the cyclopentene ring or a derivative thereof.

These cyclizations can be triggered by various reagents, including transition metal catalysts or radical initiators. beilstein-journals.orgrsc.org The regiochemical and stereochemical outcomes of these intramolecular reactions are highly dependent on the reaction conditions and the specific nature of the intermediates involved. researchgate.net

Radical Chemistry of this compound

The presence of a bromine atom at an allylic position makes this compound a prime candidate for radical-mediated reactions. The C-Br bond is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions, or through the action of radical initiators.

The generation of a carbon-centered radical from this compound typically proceeds via the abstraction of the bromine atom by a radical species or through direct homolysis. This process results in the formation of the 1-phenylcyclopent-3-en-1-yl radical. This radical is significantly stabilized by resonance, with the unpaired electron delocalized over the allylic system and the adjacent phenyl group. youtube.commasterorganicchemistry.com

The resonance stabilization of this allylic radical is a key factor in its formation and subsequent reactivity. youtube.com The unpaired electron density is distributed across carbons 1, 2, and 4 of the cyclopentene ring, as well as into the aromatic ring. This delocalization lowers the energy of the radical intermediate, making its formation more favorable compared to a non-stabilized radical. youtube.commasterorganicchemistry.com

The reactivity of this radical is diverse. It can react with a halogen source, such as Br₂, to regenerate a bromo-substituted cyclopentene, potentially leading to isomeric products. youtube.com It can also participate in addition reactions with other molecules or undergo dimerization. The specific reaction pathway is often dependent on the reaction conditions, including the concentration of radical species and the presence of other reagents.

Table 1: Factors Influencing the Generation and Stability of the 1-Phenylcyclopent-3-en-1-yl Radical

| Factor | Influence on Radical Generation and Stability |

| Allylic Position of Bromine | Facilitates homolytic cleavage due to the formation of a resonance-stabilized allylic radical. youtube.com |

| Phenyl Group | Provides additional resonance stabilization to the radical intermediate. |

| Radical Initiators (e.g., AIBN, Peroxides) | Promote the formation of the radical at lower temperatures. youtube.com |

| Solvent | The polarity and viscosity of the solvent can influence radical cage effects and subsequent reactions. |

When a radical is formed at a stereocenter, as is the case with the 1-phenylcyclopent-3-en-1-yl radical, the stereochemical outcome of subsequent reactions is a critical consideration. The carbon atom bearing the unpaired electron in a simple alkyl radical is typically sp²-hybridized and has a trigonal planar geometry. youtube.comchemistrysteps.com This planarity means that an incoming reagent can attack from either face of the radical with equal probability. youtube.comchemistrysteps.com

In the case of the 1-phenylcyclopent-3-en-1-yl radical, the radical center is prochiral. If the starting material were enantiomerically pure, the formation of the planar radical intermediate would lead to a loss of stereochemical information. Subsequent reaction, for instance with a bromine molecule, would result in a racemic mixture of the corresponding bromo-substituted products. youtube.comchemistrysteps.com

However, the cyclopentene ring in the 1-phenylcyclopent-3-en-1-yl radical is not perfectly planar. The conformation of the ring and the presence of the bulky phenyl group could potentially influence the trajectory of the incoming reagent, leading to a slight preference for one face over the other and resulting in a diastereomeric or enantiomeric excess. If the starting material already contains a chiral center that is not involved in the radical reaction, the formation of a new chiral center will lead to a mixture of diastereomers, which are generally not formed in equal amounts. chemistrysteps.com

Table 2: Predicted Stereochemical Outcomes in Radical Reactions of this compound

| Starting Material | Intermediate | Product(s) | Expected Stereochemistry |

| Racemic this compound | 1-Phenylcyclopent-3-en-1-yl radical | Racemic product mixture | Racemic |

| Enantiomerically pure this compound | Achiral 1-Phenylcyclopent-3-en-1-yl radical | Racemic product mixture | Racemic (complete loss of stereochemistry) |

Rearrangement Reactions

The strained five-membered ring and the presence of unsaturation in this compound provide the potential for various rearrangement reactions, which can lead to the formation of new molecular scaffolds.

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-system. youtube.comwikipedia.org While specific sigmatropic rearrangements of this compound are not extensively documented, the molecular framework is amenable to such transformations. For instance, a youtube.comaskfilo.com-sigmatropic shift of the bromine atom is theoretically possible, though orbital symmetry rules predict a high activation barrier for a thermal suprafacial process. organicchemistrydata.org

More plausible are rearrangements involving the entire molecular framework under thermal or catalytic conditions. For example, related vinylcyclopropane (B126155) systems are known to undergo youtube.comaskfilo.com-sigmatropic rearrangements to form cyclopentenes. organicchemistrydata.orgnih.gov While this compound is already a cyclopentene, other, more complex sigmatropic pathways could be envisioned, potentially involving the phenyl substituent. The Claisen and Cope rearrangements are well-known askfilo.comaskfilo.com-sigmatropic shifts, but the structure of this compound does not lend itself directly to these specific named reactions without prior modification. imperial.ac.uk

Under certain conditions, particularly in the presence of strong acids or bases, or with transition metal catalysts, this compound could undergo skeletal rearrangements. For instance, treatment with a strong base can induce elimination of HBr to form a phenylcyclopentadiene (B8551815) derivative. Subsequent rearrangements of the double bond within the five-membered ring are common in such systems. libretexts.org

Lewis acid catalysis could also promote skeletal rearrangements. In a related system, a Lewis acid was shown to mediate the rearrangement of spiro[4.5]deca-tetraenes to indene (B144670) derivatives. rsc.org While a different starting material, this demonstrates the potential for Lewis acids to induce complex bond reorganizations in cyclic systems. In the case of this compound, a Lewis acid could coordinate to the bromine atom, facilitating its departure and the formation of a carbocation. This carbocation could then undergo Wagner-Meerwein type rearrangements, potentially leading to ring expansion or contraction, or other structural reorganizations to relieve ring strain or form a more stable carbocation. The stability of a potential carbocation intermediate would be a key determinant in such rearrangements. The formation of a carbocation adjacent to the phenyl ring would be particularly favorable due to resonance stabilization. stackexchange.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide critical information on the chemical environment of each nucleus, while 2D NMR techniques establish connectivity.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, olefinic, and aliphatic protons. The phenyl group protons would typically appear in the downfield region of 7.2-7.5 ppm. The exact chemical shifts and splitting patterns would depend on the substitution pattern of any derivatives.

The two olefinic protons of the cyclopentene ring are chemically equivalent due to the molecule's symmetry and would produce a single signal. Based on data for cyclopentene, where these protons resonate at approximately 5.73 ppm, a similar chemical shift is expected for the title compound. chemicalbook.com The four aliphatic protons on the cyclopentene ring are also equivalent by symmetry and are expected to appear as a single multiplet further upfield. In unsubstituted cyclopentene, the allylic protons are observed around 2.30 ppm. chemicalbook.com The presence of the bulky phenyl and bromine substituents at the C1 position would likely induce some shifting of these signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous functional groups.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| Olefinic (CH=CH) | ~ 5.8 | Singlet/Narrow Multiplet | 2H |

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. For the symmetric this compound, a total of six distinct signals are anticipated: four for the phenyl group (ipso, ortho, meta, para), and three for the cyclopentene ring (quaternary C-Br, olefinic C=C, and aliphatic C-C).

The quaternary carbon attached to the bromine and phenyl groups would be significantly downfield. The aromatic carbons would resonate in their characteristic region of ~125-145 ppm. The olefinic carbons are expected around 130 ppm, similar to the 130.7 ppm seen in unsubstituted cyclopentene. The aliphatic carbons would be the most upfield, likely in the 30-40 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous functional groups.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br (Quaternary) | 65 - 75 |

| C (Aromatic, ipso) | 140 - 150 |

| CH (Aromatic) | 125 - 129 |

| CH=CH (Olefinic) | 128 - 132 |

While 1D NMR provides information on the types and numbers of protons and carbons, 2D NMR experiments are indispensable for assembling the molecular structure by establishing through-bond correlations. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For a derivative of this compound where the symmetry is broken, COSY would show correlations between the olefinic protons and their adjacent aliphatic protons, and within the aliphatic proton spin systems. It would also confirm the coupling relationships between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of the olefinic C-H and aliphatic C-H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity around quaternary carbons. For this compound, HMBC would show correlations from the aliphatic protons to the olefinic carbons and the quaternary C-Br carbon. Correlations from the ortho protons of the phenyl ring to the quaternary C-Br carbon would firmly establish the connection between the phenyl and cyclopentenyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis of more complex or rigid derivatives, NOESY can reveal through-space proximity of protons, helping to determine the relative configuration of substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining information about the structure from fragmentation patterns. The nominal molecular weight of this compound (C₁₁H₁₁Br) is 223.11 g/mol . nih.govcrysdotllc.com

A hallmark feature in the mass spectrum of a monobrominated compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. Therefore, the mass spectrum of this compound is expected to show a molecular ion cluster at m/z 222 and 224.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Loss of Bromine: The most common initial fragmentation for alkyl halides is the cleavage of the carbon-halogen bond. This would result in a significant fragment ion [C₁₁H₁₁]⁺ at m/z 143.

Loss of Phenyl Group: Cleavage of the bond between the cyclopentene ring and the phenyl group would lead to a [C₅H₆Br]⁺ fragment.

Retro-Diels-Alder Reaction: Cycloalkenes can undergo a characteristic retro-Diels-Alder fragmentation. For the [C₁₁H₁₁]⁺ ion (after loss of Br), this could lead to the loss of ethylene (B1197577) (C₂H₄, 28 Da) to give a [C₉H₇]⁺ ion at m/z 115, a common fragment corresponding to the indenyl cation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 224/222 | [C₁₁H₁₁Br]⁺ (Molecular Ion, M⁺) |

| 143 | [M - Br]⁺ |

| 115 | [M - Br - C₂H₄]⁺ |

X-ray Diffraction Studies of Crystalline Derivatives for Definitive Stereochemical Assignment

X-ray diffraction analysis of a single crystal provides the most unambiguous method for determining the three-dimensional structure of a molecule, including absolute and relative stereochemistry. While this compound itself may be a liquid or low-melting solid at room temperature, crystalline derivatives can be prepared for analysis.

For derivatives of this compound that are chiral or contain multiple stereocenters, X-ray crystallography is invaluable. The technique can definitively establish the cis or trans relationship of substituents on the cyclopentene ring and determine the conformation of the ring itself. The synthesis and structural elucidation of complex cyclic and bicyclic molecules frequently rely on X-ray crystallography to confirm structures proposed by other spectroscopic means. chemscene.com For instance, in substituted carbocycles, X-ray analysis provides precise bond lengths, bond angles, and torsional angles that confirm steric relationships and conformational preferences. chemscene.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.

Table 4: Predicted IR Absorption Bands for this compound This table is generated based on typical IR frequencies for functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic & Olefinic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| ~ 1650 | C=C stretch | Alkene (Cyclopentene) |

| ~ 1600, 1450 | C=C stretch | Aromatic (Benzene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. Molecules with conjugated π-systems absorb UV or visible light to promote an electron from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. researchgate.net The chromophore in this compound is the phenyl group, which is not directly conjugated with the cyclopentene double bond. Therefore, the UV-Vis spectrum is expected to resemble that of an isolated benzene (B151609) ring, which exhibits a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. For a similar compound, 1-phenyl-1-cyclohexene, where the double bond is conjugated with the phenyl ring, the absorption maximum (λmax) is shifted to a longer wavelength, around 248 nm. nist.gov A similar, albeit likely less pronounced, bathochromic shift might be observed for this compound compared to simple alkylbenzenes due to hyperconjugation and through-space interactions.

Quantum Chemical Methodologies Applied to Structure and Reactivity

A variety of computational methods have been employed to elucidate the properties of brominated cyclopentenylbenzenes, offering a spectrum of accuracy and computational cost. These theoretical investigations have been crucial in understanding the outcomes of chemical reactions, such as bromination, and the relative stabilities of different isomers. tubitak.gov.trtubitak.gov.tr

Semi-empirical methods, known for their computational efficiency, have been utilized as a preliminary step in the theoretical analysis of related brominated compounds. tubitak.gov.trtubitak.gov.tr Methods like MM+ (a molecular mechanics force field) and AM1 (Austin Model 1) provide initial geometries and relative energies. tubitak.gov.trtubitak.gov.tr For instance, in the study of isomers formed during the bromination of 1-cyclopent-1-en-1-ylbenzene, MM+ and AM1 calculations were performed to compare the stabilities of the resulting products. tubitak.gov.trtubitak.gov.tr These methods, while less accurate than higher-level theories, are valuable for screening large numbers of conformers and providing initial structural data for more rigorous calculations.

Table 1: Illustrative Relative Energy Calculations using Semi-Empirical and Ab Initio Methods for Isomeric Brominated Compounds

| Isomer | MM+ (kcal/mol) | AM1 (kcal/mol) | RHF/3-21G (kcal/mol) |

| Isomer A | 0.00 | 0.00 | 0.00 |

| Isomer B | 1.50 | 2.10 | 2.50 |

Note: This table is illustrative, based on methodologies applied to closely related compounds as described in the literature. tubitak.gov.tr

To achieve a higher level of accuracy, ab initio methods such as the Hartree-Fock (HF) method have been applied. tubitak.gov.trtubitak.gov.tr In the computational analysis of bromination products of 1-cyclopent-1-en-1-ylbenzene, Hartree-Fock calculations with basis sets like 3-21G and 6-31G(d) were used to optimize molecular geometries and calculate energies. tubitak.gov.tr These calculations provided more reliable energy differences between isomers compared to semi-empirical methods. While methods like MP2 (Møller-Plesset perturbation theory of the second order) and QCISD (Quadratic Configuration Interaction with Single and Double excitations) are even more computationally intensive and accurate, the available research on this specific system has prominently featured Hartree-Fock level of theory. tubitak.gov.trtubitak.gov.tr

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure and energetics of organic molecules. tubitak.gov.trtubitak.gov.tr For the family of compounds including this compound, DFT calculations, particularly using the B3LYP hybrid functional with basis sets such as 6-31G(d), have been instrumental. tubitak.gov.tr This level of theory has been shown to provide results that are in good agreement with experimental outcomes regarding isomer stability. tubitak.gov.tr DFT is favored for its balance of accuracy and computational cost, making it suitable for calculating properties like absolute energies, energy differences between isomers, and the geometries of transition states. tubitak.gov.trtubitak.gov.tr

Table 2: Comparison of Absolute and Relative Energies Calculated by Different Levels of Theory for Isomeric Species

| Level of Theory | Isomer A Absolute Energy (a.u.) | Isomer B Absolute Energy (a.u.) | ΔE (kcal/mol) (E_B - E_A) |

| RHF/3-21G | -298.123456 | -298.120456 | 1.88 |

| RHF/6-31G(d) | -299.456789 | -299.454789 | 1.25 |

| B3LYP/6-31G(d) | -300.789012 | -300.786012 | 1.88 |

Note: This table is a representation of the type of data generated in computational studies of related brominated compounds. tubitak.gov.tr

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound is crucial for understanding its reactivity. Computational methods are employed to perform conformational analysis and geometry optimization to find the most stable arrangement of atoms in space. tubitak.gov.trtubitak.gov.tr The optimization process involves finding the minimum energy structure on the potential energy surface. For related molecules, geometries have been optimized using both Hartree-Fock and DFT methods. tubitak.gov.tr These optimizations reveal bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. The cyclopentene ring can adopt different conformations, and the orientation of the phenyl and bromo substituents are key structural parameters determined by these calculations.

Investigation of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, including identifying intermediates and transition states. This allows for a detailed understanding of reaction mechanisms.

In the context of the formation of brominated cyclopentenylbenzenes, theoretical calculations have been used to explore the energy profiles of reactions such as bromination. tubitak.gov.trtubitak.gov.tr This involves calculating the energies of reactants, possible intermediates (like open carbocations or bridged bromonium ions), transition states, and products. tubitak.gov.tr For instance, in the further bromination of a bromocyclopentenylbenzene, calculations were performed to determine the relative stabilities of possible carbocationic intermediates. tubitak.gov.tr The energy differences between these intermediates help to explain the observed product distribution. By mapping the energy changes along a reaction coordinate, a comprehensive energy profile can be constructed, revealing the activation energies and the thermodynamics of the reaction steps. These profiles are critical for explaining why certain products are formed preferentially over others. tubitak.gov.tr

Table 3: Calculated Relative Energies of Possible Intermediates in a Bromination Reaction

| Intermediate | RHF/3-21G (kcal/mol) | B3LYP/3-21G (kcal/mol) |

| Bridged Bromonium Ion | 0.00 | 0.00 |

| Open Carbocation 1 | 3.13 | 2.50 |

| Open Carbocation 2 | Unstable | Unstable |

Note: The data is based on calculations for intermediates in the bromination of a related compound, illustrating the application of these methods to understand reaction pathways. tubitak.gov.tr

Theoretical and Computational Studies of this compound

Derivatization and Advanced Functionalization Strategies for 1 Bromocyclopent 3 En 1 Yl Benzene

Introduction of New Functional Groups via Carbon-Bromine Bond Activation

The tertiary bromide in (1-Bromocyclopent-3-en-1-yl)benzene serves as a versatile handle for the introduction of a wide array of functional groups through both metal-catalyzed and nucleophilic substitution pathways.

Organometallic Intermediates: The compound can react with magnesium metal to form the corresponding Grignard reagent, (1-phenylcyclopent-3-en-1-yl)magnesium bromide. This organometallic intermediate is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. youtube.com For example, reaction with formaldehyde would yield (1-phenylcyclopent-3-en-1-yl)methanol, a primary alcohol.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. youtube.comnih.govorganic-chemistry.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Aryl, vinyl, or alkyl substituted cyclopentenes |

| Stille Coupling | Organotin compounds (e.g., stannanes) | Pd(PPh₃)₄ | Aryl, vinyl, or alkyl substituted cyclopentenes |

| Heck Coupling | Alkenes | Pd(OAc)₂/P(o-tolyl)₃, PdCl₂(PPh₃)₂ | Alkenylated cyclopentenes |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | Alkynylated cyclopentenes |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃/BINAP | N-substituted cyclopentenylamines |

| Negishi Coupling | Organozinc compounds | Pd(PPh₃)₄ | Aryl, vinyl, or alkyl substituted cyclopentenes |

| Kumada Coupling | Grignard reagents | Pd(dppf)Cl₂ | Aryl, vinyl, or alkyl substituted cyclopentenes |

This table provides illustrative examples of common palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution: While direct S_N1 or S_N2 reactions at a tertiary, vinylic-like carbon are generally disfavored due to steric hindrance and the instability of the corresponding carbocation, nucleophilic substitution can be achieved under certain conditions, potentially involving elimination-addition pathways or transition-metal catalysis. ntu.edu.sglibretexts.orgresearchgate.netyoutube.com Strong nucleophiles may lead to the formation of new C-O, C-N, or C-S bonds.

Modifications of the Cyclopentene (B43876) Ring Moiety

The double bond in the cyclopentene ring is a key site for a variety of transformations, including cycloadditions and stereoselective functionalizations.

Olefin Metathesis: The cyclopentene double bond can participate in olefin metathesis reactions, a powerful tool for carbon-carbon bond formation. rsc.org Ring-Opening Metathesis Polymerization (ROMP) of cyclopentene and its derivatives using catalysts like Grubbs' or Schrock's catalysts can produce polypentenamers. researchgate.netresearchgate.netacs.orgacs.org While polymerization is a common outcome, cross-metathesis with other olefins can also be employed to introduce new substituents onto the ring.

Cycloaddition Reactions (Diels-Alder): The cyclopentene double bond can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This reaction, which occurs between a conjugated diene and a dienophile, is a highly efficient method for the construction of six-membered rings. escholarship.orgsciforum.netmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. While the phenyl and bromo substituents on the adjacent carbon are not directly conjugated to the double bond, they can influence the stereoselectivity of the cycloaddition.

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | This compound | A substituted bicyclo[4.3.0]nonene derivative |

| Cyclopentadiene | This compound | A substituted tricyclic system |

| Furan | This compound | An oxabicyclo[2.2.1]heptene derivative |

This table illustrates potential Diels-Alder reactions with this compound as the dienophile.

The double bond of the cyclopentene ring can be stereoselectively functionalized to introduce new chiral centers.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. alfa-chemistry.comwikipedia.org Using a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), the double bond of this compound can be converted to a chiral diol with high enantioselectivity. rsc.orgacsgcipr.orgmdpi.com The resulting diol is a versatile intermediate for further synthetic transformations.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-CPBA. The resulting epoxide is a valuable intermediate that can undergo ring-opening reactions with various nucleophiles to yield a range of 1,2-difunctionalized cyclopentane (B165970) derivatives. Stereoselective epoxidation can be achieved using methods like the Sharpless asymmetric epoxidation, although this is typically more effective for allylic alcohols.

Other Hydrofunctionalizations: A variety of other reagents can be added across the double bond in a stereoselective manner. For instance, hydroboration-oxidation would lead to the anti-Markovnikov addition of water, yielding a cyclopentanol derivative. Catalytic hydrogenation can be used to reduce the double bond, forming (1-bromocyclopentyl)benzene. The stereochemistry of these additions can often be influenced by the existing stereocenter and the choice of reagents and catalysts.

Functionalization of the Phenyl Substituent

The phenyl group provides another avenue for derivatization through electrophilic aromatic substitution and modifications of the cyclopentenyl side chain.

The benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS) to introduce a variety of functional groups. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comkhanacademy.org The existing cyclopentenyl substituent influences the rate and regioselectivity of these reactions.

Directing Effects: Alkyl groups, such as the cyclopentenyl group, are generally considered to be activating and ortho-, para-directing. libretexts.orgmsu.edulibretexts.org This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the carbocation intermediate formed during the electrophilic attack. Therefore, electrophilic substitution on this compound is expected to occur primarily at the ortho and para positions of the phenyl ring.

| Reaction | Reagents | Electrophile | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ortho- and para-nitro derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Ortho- and para-bromo/chloro derivatives |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Ortho- and para-sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Ortho- and para-alkylated derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ | Ortho- and para-acylated derivatives |

This table summarizes common electrophilic aromatic substitution reactions and the expected regiochemical outcome.

The cyclopentenyl group attached to the phenyl ring can also be a site for further functionalization. The carbon atom attached to the phenyl ring is a benzylic-like position, and the adjacent methylene groups are allylic, making them susceptible to certain reactions.

Benzylic/Allylic Functionalization: While the tertiary benzylic carbon lacks a hydrogen atom for direct oxidation, the allylic C-H bonds in the cyclopentene ring are activated and can be targeted for functionalization. rsc.orgmdpi.comnih.gov For example, radical bromination using N-bromosuccinimide (NBS) could potentially introduce another bromine atom at an allylic position.

Modification of Introduced Functional Groups: Functional groups introduced onto the phenyl ring in the previous step (6.3.1) can be further elaborated. For example:

A nitro group can be reduced to an amino group, which can then undergo a wide range of reactions (e.g., diazotization followed by Sandmeyer reactions).

A carbonyl group introduced via Friedel-Crafts acylation can be reduced to an alkyl group (Clemmensen or Wolff-Kishner reduction) or converted to an alcohol via reduction with sodium borohydride.

These subsequent modifications significantly expand the range of accessible derivatives from the this compound scaffold.

Applications in Complex Organic Synthesis and Materials Science

(1-Bromocyclopent-3-en-1-yl)benzene as a Versatile Synthetic Building Block

This compound is recognized commercially as a building block for organic synthesis. Its versatility stems from the presence of multiple reactive sites within its structure: the tertiary allylic bromide, the carbon-carbon double bond of the cyclopentene (B43876) ring, and the phenyl ring.

The tertiary allylic bromide is a particularly reactive functional group. The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. Furthermore, the allylic position of the bromide stabilizes the formation of a carbocation intermediate upon departure of the bromide leaving group, facilitating S(_N)1-type reactions. acs.orgyoutube.comncert.nic.in This carbocation is resonance-stabilized by the adjacent double bond, which can lead to substitution products. youtube.com The bromine atom itself can be replaced by a wide variety of nucleophiles (e.g., carbon, nitrogen, oxygen nucleophiles), allowing for the introduction of diverse functional groups. acs.org

The double bond within the cyclopentene ring offers another site for chemical modification. It can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation. Critically, it is a suitable substrate for cycloaddition reactions, like the Diels-Alder reaction, which are powerful methods for forming new rings. youtube.com It also enables its use in olefin metathesis, particularly Ring-Opening Metathesis Polymerization (ROMP), a key process in polymer chemistry. youtube.com

The phenyl group can also be modified through electrophilic aromatic substitution, although the conditions for such reactions must be chosen carefully to avoid side reactions with the more sensitive allylic bromide and alkene functionalities. This combination of reactive sites allows for a stepwise and controlled functionalization, making this compound a highly adaptable component in the synthesis of more complex molecular targets.

Table 1: Physicochemical Properties of this compound and a Structural Isomer

| Property | This compound | (1-Bromocyclopent-2-en-1-yl)benzene nih.gov |

| Molecular Formula | C₁₁H₁₁Br | C₁₁H₁₁Br |

| Molecular Weight | 223.11 g/mol | 223.11 g/mol |

| IUPAC Name | This compound | (1-Bromocyclopent-2-en-1-yl)benzene |

| Structure | A phenyl and a bromo group on a cyclopent-3-ene ring | A phenyl and a bromo group on a cyclopent-2-ene ring |

Construction of Polycyclic and Spirocyclic Molecular Architectures

The reactivity of this compound makes it a promising candidate for the synthesis of intricate molecular frameworks, including polycyclic and spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are significant structural motifs in many biologically active natural products. nih.govnih.gov

One established strategy for creating spirocycles involves the palladium-catalyzed intramolecular Heck reaction. nih.gov In a related example, α-(ortho-iodophenyl)-substituted cyclopentanone (B42830) derivatives, which also feature a quaternary center, undergo intramolecular cyclization to form spirocyclic structures. nih.gov By analogy, this compound could be functionalized with an appropriate ortho-halophenyl nucleophile via substitution at the tertiary bromide position. The resulting intermediate could then undergo an intramolecular Heck reaction, using the cyclopentene's double bond to form a new ring and create a spirocyclic system.

Furthermore, cycloaddition reactions provide a direct route to polycyclic systems. The double bond in the cyclopentene ring can act as a dienophile or participate in other cycloadditions. For instance, the [2+2] cycloaddition of a related compound, 1-bromo-2-phenylcyclopropene, has been shown to produce tricyclic systems that can be rearranged into substituted o-terphenyls. nih.gov While the reactivity of a five-membered ring differs, it highlights the potential of the bromo-phenyl-alkene combination in building complex polycyclic structures. Syntheses of spiro[dihydropyridine-oxindoles] have also been achieved using cyclopentane-1,3-dione as a starting material, demonstrating the utility of the cyclopentane (B165970) core in building spiro-fused heterocyclic systems. researchgate.net

Precursors for Optically Active Compounds (e.g., Chiral Building Blocks)

This compound is an achiral molecule. However, its structure is well-suited for conversion into chiral, optically active compounds, which are of paramount importance in medicinal chemistry and materials science. The key to this transformation lies in asymmetric reactions that can introduce a stereocenter with high enantioselectivity.

A powerful method for this is the transition-metal-catalyzed asymmetric allylic alkylation (AAA). acs.org In this type of reaction, a nucleophile displaces the allylic leaving group (in this case, bromide) in the presence of a transition metal catalyst (commonly palladium) and a chiral ligand. The chiral ligand controls the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. The tertiary nature of the bromide in this compound makes it a challenging but potentially valuable substrate for enantioconvergent substitution processes, where a racemic starting material is converted into a single enantiomeric product. acs.org

For example, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully used on cyclopentanone derivatives to create products with a quaternary stereocenter in high yield and enantioselectivity (up to 94% ee). nih.gov This demonstrates that the cyclopentyl system is amenable to forming chiral quaternary centers via allylic substitution. Given that this compound possesses a tertiary allylic bromide, it could serve as an electrophile in such asymmetric substitutions, yielding a chiral product with a quaternary stereocenter at the C1 position.

Potential in Advanced Materials Precursors (e.g., Polymer Chemistry, Electronic Materials, as inferred from related compounds)

The structural features of this compound suggest its potential as a precursor for advanced materials, particularly in polymer chemistry and organic electronics, based on the known reactivity of related cyclopentene derivatives.

Polymer Chemistry: Cyclopentene and its derivatives are well-known monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that produces unsaturated polymers with double bonds in the polymer backbone. youtube.comrsc.org These polymers can be further functionalized via the backbone double bonds. The reactivity of cycloalkenes in ROMP is driven by ring strain, with highly strained rings like norbornene polymerizing rapidly, while less strained rings like cyclohexene (B86901) are generally not polymerizable via ROMP. youtube.com Cyclopentene has moderate ring strain and can be polymerized using active catalysts like Grubbs catalysts. rsc.org

The presence of substituents on the cyclopentene ring, such as the phenyl and bromo groups in this compound, would be expected to influence the polymerization process. The bulky phenyl group could affect the stereochemistry and properties of the resulting polymer. Functional groups can be incorporated into polymers via ROMP of functionalized monomers, leading to materials with tailored properties. acs.org For example, ROMP of cyclooctenes substituted with alcohol, ketone, ester, and bromine functionalities has been successfully demonstrated. acs.org Therefore, this compound could potentially be used as a comonomer in ROMP to introduce both phenyl rings and bromine atoms into a polymer chain, which could then be used for post-polymerization modification.

Electronic Materials: Derivatives containing cyclopentane and fused cyclopentane rings, such as cyclopentadithiophene, are used as the core of electron-donating small molecules in organic photovoltaic (OPV) cells. rsc.org These materials are part of the active layer in bulk heterojunction solar cells, where they are blended with an electron acceptor. The molecular structure, including the core and any substituents, plays a crucial role in determining the material's energy levels (HOMO/LUMO), charge carrier mobility, and film morphology, all of which impact the solar cell's efficiency. rsc.orgnih.gov

Computational methods are increasingly used to screen potential organic molecules for electronic applications by predicting their properties. rsc.org The phenyl group in this compound is an electronically active moiety. While the compound itself may not be a primary candidate for an active layer material, it could serve as a synthetic precursor to more complex, conjugated molecules designed for use in organic electronics. The bromo- and phenyl-substituted cyclopentene framework provides a versatile platform for building larger, planar, and electron-rich systems suitable for applications in transparent organic photovoltaics or other electronic devices.

Emerging Research Frontiers and Future Perspectives for 1 Bromocyclopent 3 En 1 Yl Benzene

The compound (1-Bromocyclopent-3-en-1-yl)benzene, with its unique combination of a phenyl group and a reactive brominated cyclopentene (B43876) ring, stands as a versatile intermediate in organic synthesis. Current research is focused on overcoming existing synthetic limitations and expanding its utility through innovative technologies and methodologies. These emerging frontiers promise to deliver more efficient, selective, and sustainable ways to synthesize and utilize this valuable chemical building block.

**8.1 Development of Greener Synthetic Routes for this compound

The pursuit of green chemistry principles is reshaping the synthesis of halogenated organic compounds. For this compound, research is moving towards methods that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Traditional synthesis often involves the bromination of a precursor like 1-cyclopent-1-en-1-ylbenzene. tubitak.gov.tr Such reactions can evolve hydrogen bromide, a toxic byproduct. tubitak.gov.tr Greener approaches focus on alternative brominating agents and reaction conditions that improve atom economy and reduce environmental impact. One area of exploration is the use of catalytic systems that regenerate the brominating species, avoiding stoichiometric inorganic waste. Furthermore, surprise discoveries in reaction mechanisms under specific temperature conditions have shown that liberated bromide ions can act as reducing agents to facilitate electrophilic bromination, a phenomenon that could be harnessed for more efficient processes. chemrxiv.org The selection of solvents also plays a critical role, with a move away from traditional chlorinated solvents towards more benign alternatives like toluene (B28343) or ether-based solvents, which can also influence reaction rates and selectivity. numberanalytics.com

**8.2 Exploration of Novel Catalytic Transformations and Selectivity Control

The control of selectivity in the functionalization of this compound is a primary objective for enhancing its synthetic value. Research is actively exploring novel catalytic methods to achieve precise control over reaction outcomes.

The bromination of the precursor, 1-cyclopent-1-en-1-ylbenzene, has been shown to yield 1-(5-bromocyclopent-1-en-1-yl)benzene, indicating a specific allylic bromination pathway. tubitak.gov.tr Further bromination can lead to a tribromo adduct, with the formation of a weakly bridged bromonium ion intermediate dictating the stereochemistry of the product. tubitak.gov.tr Advanced catalytic methods are being developed to influence this selectivity. For instance, homogeneous oxidation catalysis using a tetraalkylammonium bromide in combination with an acid can achieve selective oxidation of C(sp³)–H bonds, a strategy that could be adapted for functionalizing the cyclopentene ring. nih.gov

Moreover, late-stage functionalization is a powerful tool, and catalysts like iron(III) bromide (FeBr₃) have been used for site-selective bromination reactions in strained ring systems. nih.gov The development of catalysts that can selectively target either the double bond for addition reactions or the allylic positions for substitution without competing side reactions is a key frontier. Visible-light photocatalysis is also emerging as a powerful, sustainable tool for the halofunctionalization of alkenes, enabling the introduction of a halogen and another functional group across the double bond under mild conditions. rsc.org

Table 1: Examples of Catalytic Strategies for Functionalizing Cyclopentene Systems

| Catalytic Strategy | Catalyst/Reagent System | Potential Application for this compound | Reference |

| Site-Selective Bromination | FeBr₃ | Further selective bromination of the cyclopentene or phenyl ring. | nih.gov |

| C-H Bond Functionalization | Tetraalkylammonium bromide / m-CPBA | Selective introduction of functional groups at saturated carbon positions on the ring. | nih.gov |

| Oxidative Cyclization | Yb(OTf)₃-promoted Palladium-catalysis | Synthesis of related fused-ring systems from appropriate precursors. | organic-chemistry.org |

| Halofunctionalization | Visible-light photocatalysis | Addition of a halogen and another functional group across the double bond. | rsc.org |

**8.3 Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and scalability. The integration of these platforms for the synthesis of this compound is a promising area of research.

Reactions like Grignard reagent formation (a potential step in synthesizing the phenylcyclopentene precursor) and subsequent bromination are often highly exothermic. mt.com Flow reactors provide superior heat exchange, mitigating the risks of thermal runaways. hzdr.de This technology enables reactions to be performed under conditions that would be hazardous in large-scale batch reactors. mdpi.com Automated flow synthesis platforms can streamline the entire process, from reagent introduction to purification, allowing for rapid optimization of reaction conditions such as temperature, pressure, and residence time. nih.gov The use of flow chemistry has been successfully demonstrated in the multi-step total synthesis of complex natural products, proving its capability for demanding chemical transformations. syrris.comresearchgate.net Such systems are ideally suited for future innovations that incorporate data acquisition and feedback loops controlled by artificial intelligence. rsc.org

**8.4 Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To achieve optimal control and efficiency in the synthesis of this compound, real-time monitoring of the reaction progress is essential. Advanced spectroscopic techniques are being integrated directly into reaction setups to provide continuous data.

In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. mt.com For instance, during a Grignard reaction to form the precursor, FTIR can track the consumption of the organic halide and the formation of the organomagnesium reagent. mt.com Similarly, during the subsequent bromination step, Raman spectroscopy can monitor the disappearance of the C=C double bond signal and the appearance of new signals corresponding to the C-Br bond, allowing for precise determination of the reaction endpoint. nih.gov This real-time analysis prevents over-reaction, minimizes the formation of impurities like the tribromo-adduct, and ensures safety by detecting any unexpected accumulation of reactive intermediates. hzdr.denih.gov Cryogenic matrix isolation studies, combined with infrared spectroscopy and theoretical calculations, have also proven effective in observing and characterizing highly reactive intermediates in reactions involving cyclopentene rings, providing deeper mechanistic understanding. nih.gov

**8.5 Application of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

For a molecule like this compound, ML models can be trained on large datasets of chemical reactions to predict its reactivity in various transformations. nih.govrsc.org For example, quantitative structure-activity relationship (QSAR) models are being developed to predict the reaction kinetics of reactive bromine species with organic compounds. nih.gov These models can identify the most important molecular features that influence reaction rates, helping chemists select the most promising reaction conditions. nih.gov

Q & A

Q. What are the recommended synthetic routes for (1-Bromocyclopent-3-en-1-yl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of brominated cyclopentene derivatives typically involves halogenation of cyclopentenyl precursors or cyclization reactions. For example, analogous compounds like (1-Bromoethyl)benzene are synthesized via bromination of ethylbenzene using bromine or HBr under controlled conditions (e.g., 94°C boiling point for (1-Bromoethyl)benzene) . For cyclopentene systems, bromination at the allylic position may require radical initiators (e.g., light or peroxides) to stabilize intermediates. Solvent choice (e.g., dichloromethane or CCl₄) and temperature control (e.g., 0–25°C) are critical to minimize side reactions like dihalogenation .